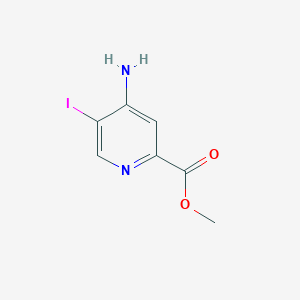
Methyl 4-amino-5-iodo-pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-amino-5-iodo-pyridine-2-carboxylate” is a chemical compound with the CAS Number: 2089150-47-8 . It has a molecular weight of 278.05 and its IUPAC name is methyl 4-amino-5-iodopicolinate . The compound is typically in the form of a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C7H7IN2O2 . The InChI code for this compound is 1S/C7H7IN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 278.05 .Aplicaciones Científicas De Investigación
1. Synthesis Techniques and Applications
Molecular Iodine-Mediated Synthesis : A process has been developed for constructing various pyridines using molecular iodine as a catalyst, leveraging the catabolism and reconstruction behaviors of amino acids. This technique is significant in synthesizing 2,6-disubstituted, 2,4,6-trisubstituted, and 3,5-disubstituted pyridines (Xiang, Wang, Cheng, & Wu, 2016).
Synthesis of Disubstituted Pyrrolidines and Piperidines : A synthesis method for 2,3-disubstituted pyrrolidines and piperidines has been described, utilizing a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method is instrumental in introducing iodine at the 3-position and various substituents at C-2, enhancing the utility in synthesizing biologically active compounds (Boto, Hernández, de Leon, & Suárez, 2001).
2. Pharmaceutical and Biological Applications
Antihypertensive Activity : A study focusing on the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives, which were found to be potent antihypertensive agents in animal models. This highlights the potential use of similar compounds in developing new treatments for hypertension (Finch, Campbell, Gemenden, & Povalski, 1978).
Antimicrobial Activity : Research on [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] indicates significant antimicrobial activity against various bacteria and yeasts. This suggests potential applications of pyridine derivatives in treating microbial infections (Abu-Youssef et al., 2010).
3. Chemical and Industrial Applications
- Corrosion Inhibition : Schiff’s bases derived from pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. This indicates the use of pyridine derivatives in industrial applications to protect metals from corrosion (Ansari, Quraishi, & Singh, 2014).
Direcciones Futuras
While specific future directions for “Methyl 4-amino-5-iodo-pyridine-2-carboxylate” are not mentioned in the sources I found, it is noted that pyridine derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of pyridine derivatives will be discovered in the future .
Mecanismo De Acción
Mode of Action
The mode of action of Methyl 4-amino-5-iodo-pyridine-2-carboxylate is currently unknown due to the lack of specific studies on this compound . It’s possible that it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation
Biochemical Pathways
It’s possible that it may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propiedades
IUPAC Name |
methyl 4-amino-5-iodopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFLXWXQOIXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

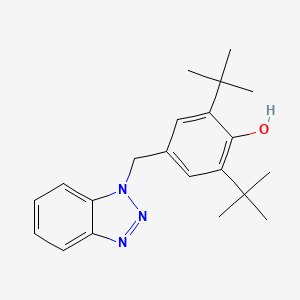
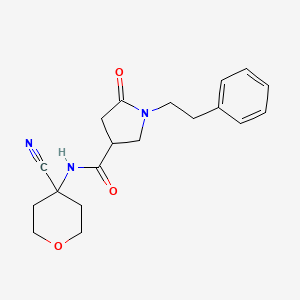
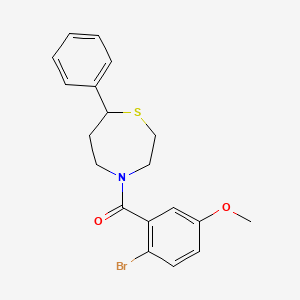
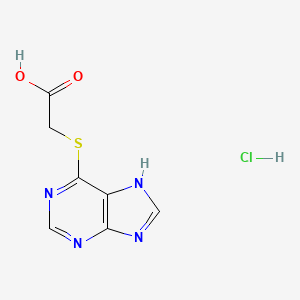
![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)
![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)
![Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2887023.png)

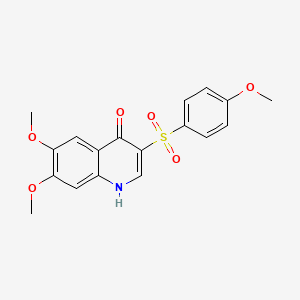
![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)
![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)
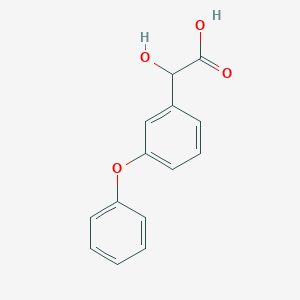
![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)